Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)-: is a chemical compound with the molecular formula C14-H21-N5 and a molecular weight of 259.40 g/mol It is a derivative of guanidine, characterized by the presence of a cyano group, a heptyl chain, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Copper-Catalyzed Three-Component Synthesis: This method involves the reaction of cyanamides, arylboronic acids, and amines in the presence of potassium carbonate, copper chloride dihydrate, bipyridine, and oxygen.
Industrial Production Methods: Industrial production methods for guanidine derivatives often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidine derivatives can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with guanidine derivatives. These reactions can involve reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)- is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other guanidine derivatives .
Biology: In biological research, guanidine derivatives are studied for their potential as enzyme inhibitors and as probes for studying protein-ligand interactions .
Medicine: This compound has shown potential as an anti-tumor agent, particularly in the inhibition of nicotinamide phosphoribosyl transferase and NF-κB signaling pathways . It is also being investigated for its use in the treatment of myasthenic syndrome and other neuromuscular disorders .
Industry: In the industrial sector, guanidine derivatives are used as curing agents for epoxy resins and as intermediates in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of guanidine, 2-cyano-1-heptyl-3-(3-pyridyl)- involves the inhibition of specific enzymes and signaling pathways. For example, it inhibits nicotinamide phosphoribosyl transferase, which plays a crucial role in cellular metabolism . Additionally, it interferes with NF-κB signaling, which is involved in the regulation of immune responses and cell survival .
Comparison with Similar Compounds
N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine (Pinacidil): A potassium channel opener used as an anti-hypertensive agent.
N-Cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethylguanidine (Cimetidine): A histamine-II receptor antagonist used in the treatment of peptic ulcers.
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): An anti-tumor agent that inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling.
Properties
CAS No. |
60560-24-9 |
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Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyano-2-heptyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-2-3-4-5-6-10-17-14(18-12-15)19-13-8-7-9-16-11-13/h7-9,11H,2-6,10H2,1H3,(H2,17,18,19) |
InChI Key |
YQCMJXODNUFPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
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